molecular formula C13H28Cl2N2 B1424725 n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride CAS No. 1219964-36-9

n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride

Cat. No. B1424725
CAS RN: 1219964-36-9
M. Wt: 283.3 g/mol
InChI Key: AIGNUDSJNZSEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the CAS number 1219964-36-9 . It is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

  • Analytical Characterization and Biological Matrices : A study by De Paoli et al. (2013) involved the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride. They developed and validated an analysis method using liquid chromatography and mass spectrometry for the determination of these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).

  • Synthesis and Receptor Binding : Research by de Costa et al. (1992) explored the synthesis and evaluation of a novel class of sigma ligands, which are structurally similar to n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride. These ligands showed high efficacy for the sigma receptor, highlighting their potential as bases for determining the functional role of sigma receptors and developing therapeutic agents (de Costa et al., 1992).

  • Chemical Transformations and Synthesis : A study conducted by Schwan and Miles (1982) investigated the ring closure of certain compounds, closely related to the chemical structure of interest, in sulfuric acid. This study contributes to the understanding of chemical transformations pertinent to compounds like n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride (Schwan & Miles, 1982).

  • Pharmacological Potential and Binding Affinity : The study by Pinna et al. (2002) synthesized and evaluated derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide for their ability to bind to dopamine D(2)-like receptors. These findings are relevant to understanding the pharmacological potential of structurally related compounds like n-Ethyl-n-(2-pyrrolidinylmethyl)cyclohexanamine dihydrochloride (Pinna et al., 2002).

properties

IUPAC Name

N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-15(11-12-7-6-10-14-12)13-8-4-3-5-9-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGNUDSJNZSEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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